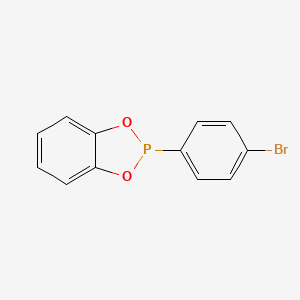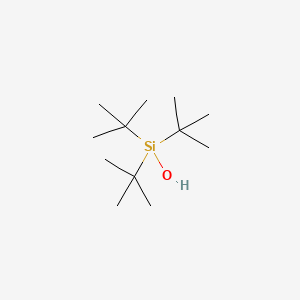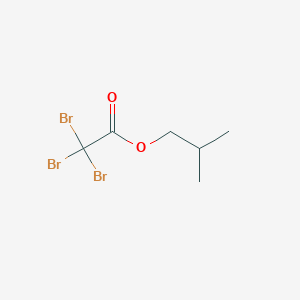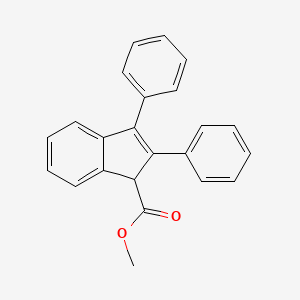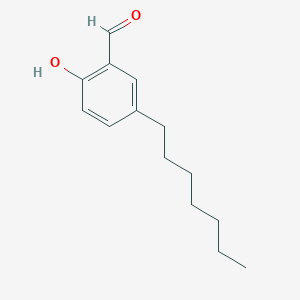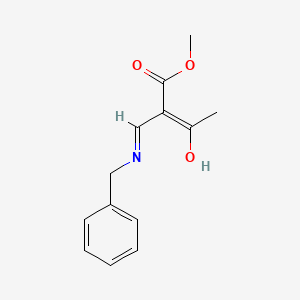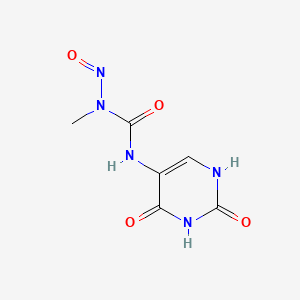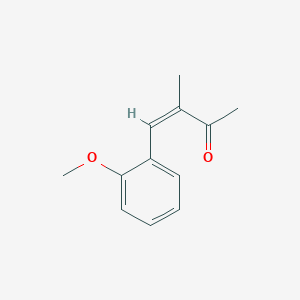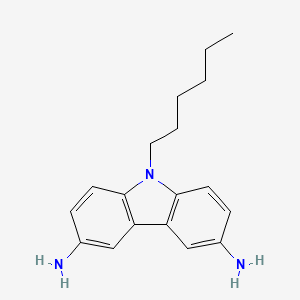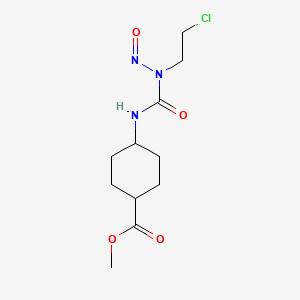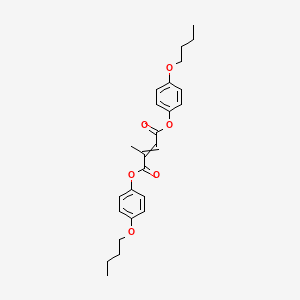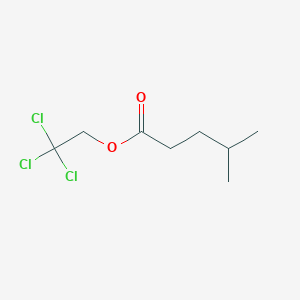
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2,2,2-trichloroethyl ester group. It is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester typically involves the esterification of 4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylpentanoic acid and 2,2,2-trichloroethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-Methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: 4-Methylpentanol and 2,2,2-trichloroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications
Mechanism of Action
The mechanism of action of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylpentanoic acid and 2,2,2-trichloroethanol, which may interact with enzymes and proteins in biological systems. The trichloroethyl group can also participate in substitution reactions, leading to the formation of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Valeric acid (Pentanoic acid): A straight-chain alkyl carboxylic acid with similar chemical properties.
4-Methylvaleric acid: Similar to pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester but lacks the trichloroethyl group.
Ethyl 4-methylpentanoate: An ester of 4-methylpentanoic acid with ethyl alcohol instead of 2,2,2-trichloroethanol.
Uniqueness
This compound is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical and industrial applications where such reactivity is desired .
Properties
CAS No. |
57392-48-0 |
|---|---|
Molecular Formula |
C8H13Cl3O2 |
Molecular Weight |
247.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 4-methylpentanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-6(2)3-4-7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
GGNAUVDISWUXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


